Cas no 1251542-69-4 (3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide)

3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide is a synthetic organic compound featuring a benzamide core linked to an indole moiety and a 5-methyl-1,3,4-oxadiazole group. Its unique structure combines aromatic and heterocyclic components, making it a promising candidate for pharmaceutical and agrochemical research. The indole and oxadiazole functionalities enhance its potential as a bioactive scaffold, particularly in targeting enzyme inhibition or receptor modulation. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, facilitating further derivatization or formulation studies. Its well-defined synthetic pathway allows for scalable production, ensuring consistency in research applications. This molecule is of interest in medicinal chemistry for exploring novel therapeutic agents.
3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide structure
1251542-69-4 structure
商品名:3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide
CAS番号:1251542-69-4
MF:C19H16N4O2
メガワット:332.35594367981
CID:6439564
PubChem ID:49677389

3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide
    • 3-(1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
    • SR-01000926093
    • AKOS024527067
    • 3-indol-1-yl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
    • SR-01000926093-1
    • F5882-6317
    • 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide
    • 1251542-69-4
    • VU0527700-1
    • インチ: 1S/C19H16N4O2/c1-13-21-22-18(25-13)12-20-19(24)15-6-4-7-16(11-15)23-10-9-14-5-2-3-8-17(14)23/h2-11H,12H2,1H3,(H,20,24)
    • InChIKey: AVHBOELLXYZVND-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=NN=C1CNC(C1=CC=CC(=C1)N1C=CC2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 332.12732577g/mol
  • どういたいしつりょう: 332.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 474
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5882-6317-1mg
3-(1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
1251542-69-4
1mg
$54.0 2023-09-09

3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide 関連文献

3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamideに関する追加情報

3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide: A Comprehensive Overview

The compound 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide, identified by the CAS number 1251542-69-4, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of indole and oxadiazole, two structural motifs that are widely studied for their potential in drug discovery and material science. Recent advancements in synthetic methodologies have enabled the precise construction of such complex structures, paving the way for exploring their biological activities and applications.

Indole derivatives are known for their diverse biological activities, ranging from anti-inflammatory to anticancer properties. The integration of an oxadiazole ring into the structure further enhances the molecule's functional diversity. Oxadiazoles are heterocyclic compounds with unique electronic properties, making them valuable in various chemical reactions and as building blocks for advanced materials. The combination of these two structural elements in 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide creates a platform for exploring novel chemical reactivity and bioactivity.

Recent studies have focused on the synthesis of this compound using a variety of strategies. One notable approach involves the coupling of indole derivatives with oxadiazole-containing precursors under mild conditions. This method not only ensures high yields but also maintains the integrity of sensitive functional groups. The use of microwave-assisted synthesis has further accelerated the process, demonstrating its potential for large-scale production in pharmaceutical settings.

The biological evaluation of 3-(1H-indol-1-yli)-N-(5-methyl...methylbenzamide has revealed promising results in vitro. Initial assays indicate that this compound exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate key enzymes involved in inflammatory pathways highlights its potential application in treating inflammatory diseases. These findings underscore the importance of continued research into its mechanism of action and pharmacokinetic properties.

In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its structural versatility allows for further modification to enhance bioavailability and target specificity. Researchers are actively exploring its use as a scaffold for designing novel drugs targeting specific molecular pathways. Additionally, its unique electronic properties make it a candidate for applications in optoelectronic materials and sensors.

The development of efficient synthetic routes for CAS 1251542694 is another area of active investigation. By optimizing reaction conditions and employing green chemistry principles, scientists aim to reduce waste and improve sustainability in its production. Such efforts align with global trends toward environmentally friendly chemical manufacturing practices.

In conclusion, 3-(1H-indol...methylbenzamide represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with emerging research findings, positions it as a valuable tool for addressing unmet medical needs and advancing material science. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial applications.

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